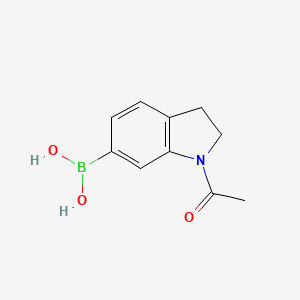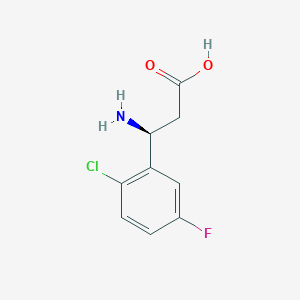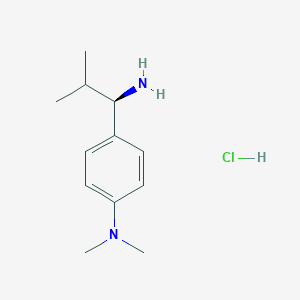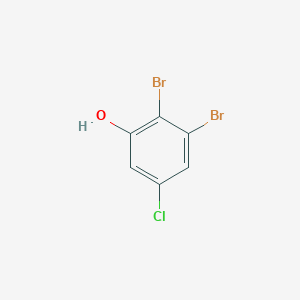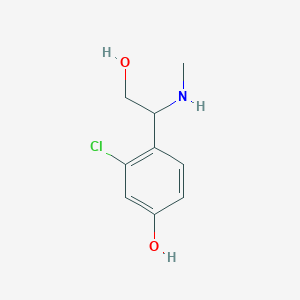
3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenolhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is known for its unique structure, which includes a chloro group, a hydroxy group, and a methylamino group attached to a phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with methylamine and a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may yield an amino derivative .
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride include:
- 4-Chloro-3-(1-hydroxy-2-(methylamino)ethyl)phenol hydrochloride
- 3-Chloro-4-(2-hydroxy-1-(ethylamino)ethyl)phenol hydrochloride
Uniqueness
What sets 3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H12ClNO2 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
3-chloro-4-[2-hydroxy-1-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H12ClNO2/c1-11-9(5-12)7-3-2-6(13)4-8(7)10/h2-4,9,11-13H,5H2,1H3 |
InChI-Schlüssel |
PBPVYBYTAGLVLT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CO)C1=C(C=C(C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B13034369.png)
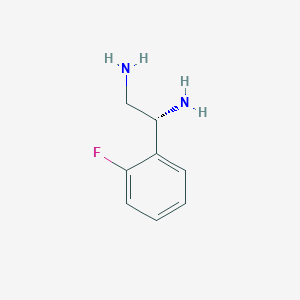
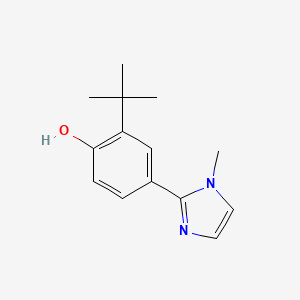
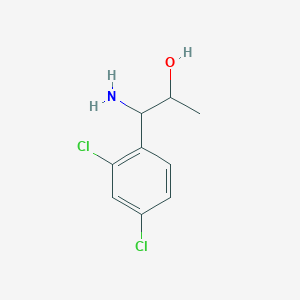

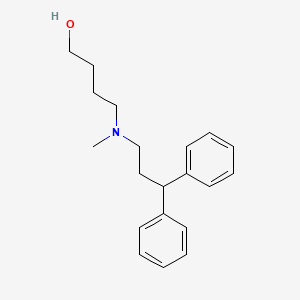
![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)

![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
